5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one
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Overview
Description
5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one is a heterocyclic compound that belongs to the imidazopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one typically involves the cyclization of 2,3-diaminopyridine derivatives. One common method includes the nucleophilic substitution of halogen in the pyridine ring activated by a nitro group, followed by reduction of the nitro group to yield the desired 2,3-diaminopyridine derivative . The cyclization process can be achieved using various carboxylic acid derivatives as sources of the one-carbon fragment for the formation of the five-membered ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar synthetic routes. The process typically includes the use of hydrogen in the presence of palladium on carbon, Raney nickel, or other reducing agents to facilitate the reduction step . The cyclization step may be carried out under reflux conditions with appropriate catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazopyridine derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the imidazopyridine core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the imidazopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazopyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in studies related to enzyme inhibition, receptor modulation, and other biological processes.
Mechanism of Action
The mechanism of action of 5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . For example, it may inhibit enzymes involved in signal transduction or metabolic processes, leading to therapeutic effects in conditions like inflammation or cancer .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar in structure but with different biological activities and applications.
Imidazo[1,5-a]pyrimidine: Another related compound with distinct chemical properties and uses.
Uniqueness
5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound in the development of new drugs and other applications .
Properties
Molecular Formula |
C6H6N4O |
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Molecular Weight |
150.14 g/mol |
IUPAC Name |
5-amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C6H6N4O/c7-4-2-1-3-5(9-4)10-6(11)8-3/h1-2,4H,7H2,(H,9,10,11) |
InChI Key |
AYXJIJXGVYYESI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC2=NC1N |
Origin of Product |
United States |
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